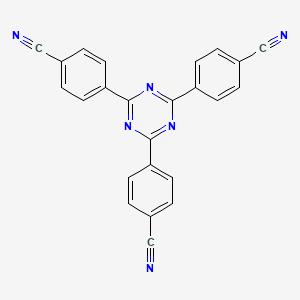

2,4,6-Tris(4-cyanophenyl)-1,3,5-triazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[4,6-bis(4-cyanophenyl)-1,3,5-triazin-2-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H12N6/c25-13-16-1-7-19(8-2-16)22-28-23(20-9-3-17(14-26)4-10-20)30-24(29-22)21-11-5-18(15-27)6-12-21/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKRIYCYWOHUDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=NC(=NC(=N2)C3=CC=C(C=C3)C#N)C4=CC=C(C=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H12N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363925 | |

| Record name | 2,4,6-TRIS(4-CYANOPHENYL)-1,3,5-TRIAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6876-34-2 | |

| Record name | 2,4,6-TRIS(4-CYANOPHENYL)-1,3,5-TRIAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the properties of 2,4,6-Tris(4-cyanophenyl)-1,3,5-triazine?

An In-depth Technical Guide to 2,4,6-Tris(4-cyanophenyl)-1,3,5-triazine: Properties and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key organic compound in the advancement of materials science. Characterized by a C3-symmetric, electron-deficient 1,3,5-triazine core peripherally functionalized with three cyanophenyl units, this molecule serves as a highly versatile building block for a new generation of functional materials. Its exceptional thermal stability, unique electronic properties, and precise geometric structure make it an exemplary candidate for the synthesis of Covalent Organic Frameworks (COFs) and as a core component in Thermally Activated Delayed Fluorescence (TADF) emitters for Organic Light-Emitting Diodes (OLEDs). This document details its fundamental properties, synthesis methodologies, physicochemical characteristics, and explores its principal applications, offering valuable insights for researchers in materials chemistry and drug development.

Core Molecular Profile

This compound (TCT) is an aromatic heterocyclic compound built upon a triazine scaffold. The defining feature of TCT is its planar, trigonal geometry, with three cyanophenyl arms extending from the central nitrogen-containing ring. This structure is not merely incidental; the 1,3,5-triazine ring is inherently electron-deficient due to the high electronegativity of its nitrogen atoms, while the terminal nitrile (-C≡N) groups on the phenyl rings are strong electron-withdrawing groups. This electronic profile is fundamental to its utility in modern materials.[1]

Caption: Chemical structure of this compound.

Table 1: Core Compound Properties

| Property | Value |

|---|---|

| IUPAC Name | 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trisbenzonitrile |

| CAS Number | 6876-34-2 |

| Molecular Formula | C₂₄H₁₂N₆ |

| Molar Mass | 384.40 g/mol |

| Appearance | Solid (typically powder) |

| Purity | ≥97% required for advanced material synthesis[1] |

Synthesis Methodologies

The synthesis of symmetrically substituted 1,3,5-triazines like TCT is dominated by two primary strategies: the cyclotrimerization of nitriles and the nucleophilic substitution of cyanuric chloride.

Cyclotrimerization of 4-Cyanobenzonitrile

The most direct and atom-economical route to TCT is the acid- or metal-catalyzed cyclotrimerization of 4-cyanobenzonitrile. This method involves the formation of the central triazine ring from three precursor molecules.

-

Causality of Experimental Choice: This "bottom-up" approach is favored for its directness in producing symmetric triazines. The choice of catalyst is critical; Lewis acids or specific metal salts like yttrium triflates can be employed to facilitate the reaction under milder conditions than uncatalyzed, high-temperature methods. However, the process can still require harsh conditions (high temperature and pressure) to achieve good yields, particularly as the steric hindrance of the nitrile precursor increases.

Caption: Generalized workflow for the synthesis of TCT via cyclotrimerization.

Substitution from Cyanuric Chloride

An alternative and highly versatile method for creating triazine derivatives involves the sequential nucleophilic substitution of the chlorine atoms on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[2][3] For TCT, this would typically involve a metal-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) with a 4-cyanophenylboronic acid or a related organometallic reagent.

-

Trustworthiness and Control: This method is exceptionally reliable because the reactivity of the C-Cl bonds on the triazine ring decreases with each substitution.[2] This allows for a high degree of control, making it the preferred method for synthesizing non-symmetrically substituted triazines. For a symmetric molecule like TCT, the reaction is run with an excess of the nucleophile to drive the substitution to completion on all three positions.

Physicochemical Properties

Thermal Stability

The triazine ring is an exceptionally stable aromatic system. TCT exhibits high thermal stability, a critical property for its use in applications that involve high-temperature processing or demand long operational lifetimes, such as in OLEDs. While specific thermogravimetric analysis (TGA) data for TCT is not widely published, related triazine-based covalent organic frameworks show decomposition temperatures well above 400°C under an inert atmosphere, indicating the inherent robustness of the triazine core.[4][5]

Electrochemical Properties

The electron-deficient nature of the TCT core dictates its electronic properties, making it an excellent electron acceptor. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are key parameters for designing electronic materials. While precise values for TCT are application-dependent, data from closely related triazine-based emitters provide authoritative insight into its electronic profile.

-

Expertise & Field-Proven Insights: In the design of organic electronic materials, the HOMO level relates to the ability to donate an electron (ionization potential), while the LUMO level relates to the ability to accept an electron (electron affinity). A low-lying LUMO is characteristic of a good electron acceptor. Triazine-based systems consistently demonstrate low LUMO levels, making them ideal for use as electron-transporting or acceptor components in devices.[6][7]

Table 2: Representative Electrochemical Data of a Triazine-based Emitter

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |

|---|---|---|---|---|

| OTrPhCz * | -5.83 | -2.88 | 2.95 | [6] |

*OTrPhCz is a derivative where carbazole donors are linked to a triphenyl-triazine core, illustrating the electronic influence of the triazine acceptor.

Photophysical Properties

The photophysical behavior of TCT is characterized by its absorption primarily in the UV region. The extended π-conjugation across the triazine and phenyl rings results in distinct absorption bands.[8] When incorporated into larger molecular systems, such as donor-acceptor molecules for TADF, the charge-transfer character of the excited state can be modulated, leading to tunable emission colors from blue to green.[7][9]

Key Applications in Advanced Materials

Covalent Organic Frameworks (COFs)

TCT is an ideal building block (monomer) for synthesizing Covalent Triazine Frameworks (CTFs), a subclass of COFs.[10] The trigonal symmetry of TCT allows for the formation of highly ordered, porous 2D or 3D networks. The nitrile groups can undergo cyclotrimerization under ionothermal conditions (e.g., using molten ZnCl₂) to form new triazine rings, which link the TCT monomers into an extended, robust framework.[11]

-

Self-Validating System: The high crystallinity of the resulting CTF, verifiable by Powder X-ray Diffraction (PXRD), is a direct validation of the successful and orderly polymerization of the TCT monomers. The permanent porosity, confirmed by gas sorption analysis (e.g., N₂ isotherm), demonstrates the material's structural integrity after the removal of solvent.

Caption: Conceptual formation of a porous framework from TCT monomers.

Experimental Protocol: Ionothermal Synthesis of a TCT-based CTF (This protocol is adapted from established procedures for analogous aromatic nitrile precursors.)[11]

-

Preparation: In a quartz ampule, thoroughly mix this compound and anhydrous zinc chloride (ZnCl₂). A typical molar ratio of monomer to ZnCl₂ is 1:10.

-

Rationale: ZnCl₂ acts as both a high-temperature solvent and a Lewis acid catalyst for the trimerization of the nitrile groups.

-

-

Sealing: Evacuate the ampule to a high vacuum (<10⁻³ torr) and seal it using a high-temperature torch.

-

Rationale: The reaction is performed under vacuum to prevent oxidation and other side reactions at high temperatures.

-

-

Reaction: Place the sealed ampule in a programmable tube furnace. Heat to 400°C at a rate of 5°C/min and hold at this temperature for 48 hours.

-

Rationale: This temperature provides the thermal energy required for the irreversible cyclotrimerization reaction to proceed to high conversion, forming the stable triazine linkages of the framework.

-

-

Purification: a. After cooling, carefully open the ampule and grind the resulting solid monolith into a fine powder. b. Wash the powder with hot deionized water (~90°C) with vigorous stirring for 12 hours to remove the bulk of the ZnCl₂ salt. c. Replace the water with a 0.1 M HCl solution and wash at 90°C for another 12 hours to remove any remaining zinc salts. d. Sequentially wash the powder with deionized water, dimethylformamide (DMF), and acetone to remove unreacted monomer and organic impurities.

-

Drying: Collect the purified powder by filtration and dry in a vacuum oven at 150°C for 12 hours to obtain the final, porous CTF.

Organic Light-Emitting Diodes (OLEDs)

The 1,3,5-triazine core is one of the most powerful and widely used electron-acceptor building blocks for the design of TADF emitters.[7][12] High-efficiency OLEDs require 100% internal quantum efficiency, which is achieved by harvesting both singlet (25%) and triplet (75%) excitons. TADF materials accomplish this through an innovative molecular design.

-

Mechanism of Action: A TADF emitter is typically a donor-acceptor (D-A) molecule. The TCT core serves as the acceptor (A). Electron-donating groups (D) (e.g., carbazole, acridine, or phenoxazine derivatives) are attached to it.[9] This architecture spatially separates the HOMO (located on the donor) and the LUMO (located on the triazine acceptor). This separation leads to a very small energy gap (ΔEST) between the lowest singlet (S₁) and triplet (T₁) excited states. If ΔEST is small enough to be overcome by thermal energy, triplet excitons can be converted back into emissive singlet excitons through a process called Reverse Intersystem Crossing (RISC), thus enabling delayed fluorescence and approaching 100% exciton utilization.[7]

Caption: Donor-Acceptor architecture of a TADF emitter using a TCT core.

Conclusion

This compound is a cornerstone molecule for contemporary materials chemistry. Its unique combination of C3 symmetry, high thermal stability, and potent electron-accepting character provides a robust and versatile platform for rational material design. Its demonstrated success as a precursor for highly porous Covalent Organic Frameworks and as a central building block for high-efficiency TADF emitters underscores its importance. The continued exploration of this and related triazine structures promises to yield further innovations in gas storage, catalysis, organic electronics, and beyond, making it a subject of enduring interest for researchers and industry professionals.

References

-

Zhang, Y., et al. (2022). Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines. Molecules, 27(10), 3242. Available at: [Link]

-

Jiang, H., et al. (2021). Synthesis and excited state modulation of organic blue light emitters based on 2,4,6-triphenyl-1,3,5-triazine and carbazole derivatives through ortho-positioned linking models. New Journal of Chemistry, 45(37), 17015-17022. Available at: [Link]

-

Al-Balushi, R. A., et al. (2012). Green synthesis of 1,3,5-triazines with applications in supramolecular and materials chemistry. ARKIVOC, 2013(2), 195-224. Available at: [Link]

-

CD Bioparticles. (n.d.). 2,4,6-tris (4-cyanophenyl)-1,3,5-triazine. Available at: [Link]

-

Dai, C., et al. (2021). 2,4,6‐Triphenyl‐1,3,5‐Triazine Based Covalent Organic Frameworks for Photoelectrochemical H₂ Evolution. Advanced Functional Materials, 31(7), 2008389. Available at: [Link]

-

Sá e Melo, M. L., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-102. Available at: [Link]

-

Sá e Melo, M. L., et al. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Molecules, 11(1), 81-102. PubMed. Available at: [Link]

-

LookChem. (2026). Price and Purity: Key Factors When Buying this compound. Available at: [Link]

-

ChemRxiv. (2023). Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups. Preprint. Available at: [Link]

-

The Royal Society of Chemistry. (2021). Supporting Information: A new triazine based π-conjugated mesoporous 2D covalent organic framework. Available at: [Link]

-

Manelis, G. B., et al. (1996). Thermal Decomposition of 2,4,6-Triazido-1,3,5-Triazine. Russian Chemical Bulletin, 45(8), 1839-1842. Available at: [Link]

-

Zysman-Colman, E., et al. (2022). 1,3,5‐Triazine‐Functionalized Thermally Activated Delayed Fluorescence Emitters for Organic Light‐Emitting Diodes. Advanced Materials, 34(43), 2202793. Available at: [Link]

-

Lee, J. Y., et al. (2019). Triazine-Acceptor-Based Green Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Diodes. Materials, 12(16), 2646. Available at: [Link]

-

Lee, J. Y., et al. (2019). Triazine-Acceptor-Based Green Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Diodes. Materials, 12(16), 2646. ResearchGate. Available at: [Link]

-

Liu, B., et al. (2021). 2,4,6-Triphenyl-1,3,5-triazine Based Covalent Organic Frameworks for Photoelectrochemical H₂ Evolution. DR-NTU, Nanyang Technological University. Available at: [Link]

-

Chen, S., et al. (2023). Influence of 4,4′,6,6′-Tetra(azido)hydrazo-1,3,5-triazine on the Thermal Behavior of the Nitroguanidine-Base Propellant. Materials, 16(18), 6299. Available at: [Link]

Sources

- 1. Buy this compound (EVT-375423) | 6876-34-2 [evitachem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 5. Influence of 4,4′,6,6′-Tetra(azido)hydrazo-1,3,5-triazine on the Thermal Behavior of the Nitroguanidine-Base Propellant | MDPI [mdpi.com]

- 6. Synthesis and excited state modulation of organic blue light emitters based on 2,4,6-triphenyl-1,3,5-triazine and carbazole derivatives through ortho-positioned linking models - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Triazine-Acceptor-Based Green Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. 2,4,6-tris (4-cyanophenyl)-1,3,5-triazine - CD Bioparticles [cd-bioparticles.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,4,6-Tris(4-cyanophenyl)-1,3,5-triazine: Structure, Synthesis, and Applications in Advanced Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tris(4-cyanophenyl)-1,3,5-triazine is a highly symmetrical, nitrogen-rich organic compound that has garnered significant interest in the field of materials science. Its rigid, planar structure and the presence of multiple nitrile functionalities make it an exceptional building block for the synthesis of advanced porous materials, particularly Covalent Organic Frameworks (COFs). This guide provides a comprehensive overview of its chemical structure, nomenclature, synthesis, and burgeoning applications, with a particular focus on its relevance to researchers in materials chemistry and drug development.

Chemical Structure and Nomenclature

The core of the molecule is a 1,3,5-triazine ring, a six-membered heterocycle with alternating carbon and nitrogen atoms. Attached to each carbon atom of this triazine core is a 4-cyanophenyl group. The nitrile (-C≡N) groups are located at the para position of each phenyl ring, extending outwards from the central triazine unit.

Chemical Formula: C₂₄H₁₂N₆[1]

Molecular Weight: 384.39 g/mol [1]

The systematic IUPAC name for this compound is 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tris(benzonitrile) .[1] It is also commonly referred to as 2,4,6-tris(4-cyanophenyl)-s-triazine.

Caption: Chemical structure of this compound.

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, some key properties can be inferred from its structure and data available for similar compounds.

| Property | Value/Description | Source |

| Molecular Formula | C₂₄H₁₂N₆ | [1] |

| Molecular Weight | 384.39 g/mol | [1] |

| Appearance | Expected to be a white to off-white solid. | Inferred |

| Solubility | Likely sparingly soluble in water and common organic solvents, but may show some solubility in polar aprotic solvents like DMF and acetonitrile. | [2] |

| Melting Point | Expected to be high due to its rigid and highly symmetrical structure. A related compound, 4,4',4'-Methylidenetrisbenzonitrile, has a melting point of 164-167°C. | [3] |

Synthesis of this compound

The primary and most direct method for synthesizing this compound is the cyclotrimerization of 4-cyanobenzonitrile . This reaction involves the head-to-tail condensation of three molecules of the benzonitrile precursor to form the stable 1,3,5-triazine ring.

This cyclotrimerization can be catalyzed by various systems, including:

-

Lewis acids: Such as metal halides.

-

Low-valent transition metals: Catalytic systems composed of titanium chlorido complexes and magnesium have been shown to be effective for the cyclotrimerization of benzonitriles.[4]

A general synthetic approach involves heating the 4-cyanobenzonitrile monomer, either neat or in a high-boiling solvent, in the presence of a suitable catalyst. The reaction progress can be monitored by techniques like thin-layer chromatography or gas chromatography.

Experimental Protocol: Conceptual Synthesis via Cyclotrimerization

The following protocol is a conceptualized procedure based on established methods for the cyclotrimerization of benzonitriles.[4]

Materials:

-

4-Cyanobenzonitrile

-

Titanium(IV) chloride (TiCl₄)

-

Magnesium (Mg) turnings

-

Anhydrous toluene (or other high-boiling inert solvent)

-

Hydrochloric acid (HCl), dilute solution

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet. The glassware is thoroughly dried before use.

-

Reagent Addition: The flask is charged with magnesium turnings and anhydrous toluene under a nitrogen atmosphere. To this suspension, a solution of titanium(IV) chloride in toluene is added dropwise at room temperature. The mixture is stirred for a specified period to generate the low-valent titanium catalyst.

-

Substrate Addition: 4-Cyanobenzonitrile is then added to the reaction mixture.

-

Reaction: The mixture is heated to reflux (approximately 110-150°C) and maintained at this temperature for several hours (e.g., 15 hours).[4]

-

Work-up: After cooling to room temperature, the reaction is quenched by the slow addition of dilute hydrochloric acid. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with an organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Caption: Conceptual pathway from monomer to drug delivery application via COF synthesis.

Other Potential Applications

The inherent properties of this compound and its derived materials suggest potential in other areas:

-

Gas Storage and Separation: The porous nature of COFs makes them suitable for capturing and separating gases like CO₂. [5]* Catalysis: The nitrogen-rich framework can act as a support for catalytic nanoparticles or as a catalyst itself.

-

Sensing: The electronic properties of the triazine and phenyl moieties could be exploited for the development of chemical sensors.

While the direct biological activity of this compound has not been extensively reported, other substituted 1,3,5-triazine derivatives have shown a wide range of pharmacological effects, including anticancer and antimicrobial activities. [6]This suggests that future research could explore the therapeutic potential of this core structure.

Conclusion

This compound is a key molecule at the forefront of advanced materials synthesis. Its well-defined structure and reactive nitrile groups make it an invaluable precursor for the construction of highly ordered and porous covalent organic frameworks. For researchers and scientists, this compound offers a versatile platform for developing novel materials with tailored properties for applications in drug delivery, gas separation, and catalysis. As the field of COFs continues to expand, the importance of meticulously designed building blocks like this compound is set to grow, paving the way for innovations in both materials science and medicine.

References

Sources

- 1. lab-chemicals.com [lab-chemicals.com]

- 2. 4,4',4''-Methanetriyltribenzonitrile|CAS 113402-31-6 [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Characterization of Covalent Triazine Frameworks Based on 4,4′-(Phenazine-5,10-diyl)dibenzonitrile and Its Application in CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,4,6-Tris(4-cyanophenyl)-1,3,5-triazine: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2,4,6-Tris(4-cyanophenyl)-1,3,5-triazine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical accuracy with field-proven insights into the nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics of this molecule.

Introduction

This compound is a highly symmetrical, nitrogen-rich heterocyclic compound. Its rigid, planar structure, and the presence of electron-withdrawing cyano groups appended to a π-deficient triazine core, give rise to unique electronic and photophysical properties. These characteristics make it a molecule of significant interest in materials science, particularly in the development of covalent organic frameworks (COFs), fluorescent probes, and organic electronics.

A thorough spectroscopic characterization is paramount for confirming the chemical identity, purity, and structural integrity of this compound. This guide will delve into the expected and reported spectroscopic data, providing a foundational understanding for its application in research and development.

Molecular Structure and Spectroscopic Correlation

The molecular structure of this compound is key to interpreting its spectra. The molecule possesses a C3 rotational symmetry axis, which simplifies its NMR spectra. The key structural features to consider are the 1,3,5-triazine ring, the p-substituted phenyl rings, and the terminal cyano groups.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the high symmetry of this compound, a relatively simple NMR spectrum is anticipated.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two distinct signals corresponding to the aromatic protons on the phenyl rings. These protons are in two different chemical environments: those ortho to the triazine ring and those meta to the triazine ring (and ortho to the cyano group).

-

Expected Chemical Shifts (δ):

-

H-ortho (to triazine): These protons are expected to be deshielded due to the electron-withdrawing nature of the triazine ring. A doublet would be anticipated in the region of δ 8.7-8.9 ppm .

-

H-meta (to triazine): These protons are ortho to the electron-withdrawing cyano group and will also be deshielded, but likely to a lesser extent than the H-ortho protons. A doublet is expected in the region of δ 7.8-8.0 ppm .

-

The coupling constant (J) between these ortho and meta protons should be in the typical range for ortho-coupling in a benzene ring, approximately 8-9 Hz.

For comparison, the analogous compound 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT) shows aromatic protons at δ 8.36 and 6.70 ppm.[1] The downfield shift in the cyanophenyl derivative is expected due to the stronger electron-withdrawing effect of the cyano group compared to the amino group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will also be simplified by the molecule's symmetry. The following signals are predicted:

-

Expected Chemical Shifts (δ):

-

Triazine carbons (C-triazine): These carbons are in a highly electron-deficient environment and are expected to resonate significantly downfield, likely in the range of δ 170-172 ppm . For TAPT, this signal appears at δ 169.5 ppm.[1]

-

Phenyl carbons (C-ipso, C-ortho, C-meta, C-para): Four distinct signals are expected for the phenyl ring carbons.

-

The ipso-carbon attached to the triazine ring is predicted around δ 138-140 ppm .

-

The carbons ortho to the triazine ring are expected around δ 129-131 ppm .

-

The carbons meta to the triazine ring (and ortho to the cyano group) are anticipated around δ 132-134 ppm .

-

The carbon attached to the cyano group (C-para) is expected around δ 115-117 ppm .

-

-

Cyano carbon (C≡N): The nitrile carbon should appear in the characteristic region of δ 118-120 ppm .

-

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Triazine-C | - | 170-172 |

| Phenyl-H (ortho to triazine) | 8.7-8.9 (d) | - |

| Phenyl-H (meta to triazine) | 7.8-8.0 (d) | - |

| Phenyl-C (ipso to triazine) | - | 138-140 |

| Phenyl-C (ortho to triazine) | - | 129-131 |

| Phenyl-C (meta to triazine) | - | 132-134 |

| Phenyl-C (para to triazine) | - | 115-117 |

| Cyano-C | - | 118-120 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical, as the compound has limited solubility.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

-

Expected Characteristic Peaks (cm⁻¹):

-

C≡N stretch: A sharp, strong absorption band is expected in the region of 2220-2240 cm⁻¹ , which is characteristic of a nitrile group.

-

C=N and C=C stretches (aromatic): A series of medium to strong bands between 1500-1600 cm⁻¹ will correspond to the stretching vibrations of the C=N bonds in the triazine ring and the C=C bonds in the phenyl rings. A key indicator of successful synthesis from cyanuric chloride is the disappearance of the C-Cl stretch around 850 cm⁻¹.[2]

-

C-H stretches (aromatic): Weak to medium bands are expected above 3000 cm⁻¹ .

-

C-H bends (aromatic): Out-of-plane bending vibrations for the para-substituted phenyl rings will appear as a strong band in the region of 800-860 cm⁻¹ .

-

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | > 3000 | Weak-Medium |

| C≡N stretch | 2220-2240 | Strong, Sharp |

| Aromatic C=N/C=C stretch | 1500-1600 | Medium-Strong |

| Aromatic C-H bend | 800-860 | Strong |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of this compound is expected to result in strong UV absorption.

-

Expected Absorption Maxima (λ_max):

-

The primary absorption is expected to arise from π→π* transitions within the conjugated system. Based on data for similar extended 2,4,6-triphenyl-1,3,5-triazine derivatives, a strong absorption band is anticipated in the UV region. For a related cyano-substituted triazine, significant absorption is observed.[3] The λ_max is likely to be in the range of 300-350 nm . The exact position will be solvent-dependent.

-

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., dichloromethane, acetonitrile, or ethanol). The concentration should be adjusted to obtain an absorbance value between 0.1 and 1.0.

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline spectrum with the pure solvent.

-

Record the absorption spectrum of the sample solution over a range of approximately 200-600 nm.

-

-

Data Analysis: Determine the wavelength of maximum absorbance (λ_max) and the corresponding molar absorptivity (ε) if the concentration is known.

Caption: Workflow for the spectroscopic characterization of the title compound.

Conclusion

The spectroscopic characterization of this compound reveals a molecule with a high degree of symmetry and distinct spectral features. The predicted NMR, FT-IR, and UV-Vis data provide a reliable fingerprint for the identification and purity assessment of this compound. This technical guide serves as a valuable resource for scientists working with this molecule, enabling them to confidently interpret their experimental data and advance their research in the development of novel materials and applications.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information A new triazine based π-conjugated mesoporous 2D covalent organic framework: It's in vitro anticancer a. Retrieved from [Link]

-

MDPI. (2022). Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines. Retrieved from [Link]

Sources

Solubility and Stability of 2,4,6-Tris(4-cyanophenyl)-1,3,5-triazine: A Comprehensive Technical Guide

An In-Depth Technical Guide for Researchers

Abstract

This technical guide provides a detailed examination of the solubility and stability characteristics of 2,4,6-Tris(4-cyanophenyl)-1,3,5-triazine (TCT). Designed for researchers, scientists, and professionals in drug development and material science, this document synthesizes theoretical principles with actionable experimental protocols. While quantitative solubility data for TCT is not extensively published, this guide offers expert insights into its expected behavior based on its molecular architecture and provides robust, self-validating methodologies for its empirical determination. Furthermore, it explores the chemical stability of the triazine core, potential degradation pathways, and a systematic approach to stability assessment under various stress conditions.

Introduction: Understanding this compound

This compound, with the molecular formula C₂₄H₁₂N₆, is a highly symmetrical, aromatic organic compound.[1] Its structure is characterized by a central 1,3,5-triazine ring substituted with three 4-cyanophenyl groups. This planar, π-conjugated system imparts significant thermal stability, as evidenced by its exceptionally high melting point of 504°C.[1]

The unique electronic and structural properties of TCT make it a valuable building block in supramolecular chemistry and materials science, particularly in the synthesis of advanced materials like Covalent Organic Frameworks (COFs).[2] Its application in specialized organic synthesis is also noteworthy, where a minimum purity of 97% is often required to ensure predictable reaction outcomes and prevent side reactions caused by impurities.[1] Given its utility, a thorough understanding of its solubility and stability is paramount for its effective handling, formulation, and application.

Solubility Profile: Theoretical Insights and Empirical Determination

A critical challenge in working with TCT is its generally low solubility in common organic solvents. This characteristic is a direct consequence of its molecular structure. The large, planar, and highly symmetric nature of the molecule facilitates strong intermolecular π-π stacking and dipole-dipole interactions between the cyanophenyl groups. These forces result in a very stable crystal lattice that is difficult for most solvent molecules to disrupt.

Expected Solubility Behavior

While specific quantitative data is sparse in the literature, a qualitative assessment based on the "like dissolves like" principle can be made. The high melting point is indicative of a molecule that will be challenging to dissolve.[1]

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Very Low / Insoluble | TCT lacks functional groups capable of hydrogen bonding with protic solvents. The large non-polar surface area dominates. |

| Non-Polar Aprotic | Hexane, Toluene, Chloroform | Very Low / Insoluble | The high polarity of the triazine ring and cyano groups prevents effective solvation by non-polar solvents. |

| Polar Aprotic | Acetone, Acetonitrile | Low | These solvents offer moderate polarity but may lack the solvating power to overcome the strong intermolecular forces of TCT. |

| High-Boiling Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | Low to Moderate | These solvents have strong solvating capabilities for large, planar aromatic molecules. NMR data for similar triazine compounds are often acquired in DMSO-d₆, suggesting it is a viable solvent.[2] |

Experimental Protocol for Solubility Determination

To establish a quantitative solubility profile, a systematic experimental approach is necessary. The following protocol describes a standard method for determining the solubility of TCT.

Principle: The equilibrium solubility is determined by creating a saturated solution of the compound, allowing it to equilibrate, and then quantifying the concentration of the dissolved solute in the supernatant using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Preparation: Add an excess amount of TCT (e.g., 5-10 mg) to a series of vials, each containing a known volume (e.g., 1 mL) of the selected organic solvents. The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) using a shaker or rotator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant.

-

Dilution: Dilute the supernatant with a suitable solvent (mobile phase is ideal) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of TCT.

-

Calculation: Calculate the solubility in mg/mL or molarity, accounting for the dilution factor.

Caption: Workflow for Experimental Solubility Determination.

Stability Profile: Degradation Pathways and Assessment

The inherent stability of the 1,3,5-triazine ring contributes to the overall robustness of TCT. However, like most organic molecules, it is susceptible to degradation under specific environmental stresses. Understanding these liabilities is crucial for defining appropriate storage conditions and predicting its behavior in various applications.

Potential Degradation Pathways

-

Hydrolysis: The s-triazine ring can undergo hydrolytic degradation, particularly under strong acidic or basic conditions. This process can lead to the formation of cyanuric acid and the corresponding benzonitrile derivatives as intermediates.[3][4]

-

Oxidation: Strong oxidizing agents can potentially attack the electron-rich triazine ring or the phenyl rings, leading to ring-opening or the formation of hydroxylated byproducts.

Experimental Protocol for Chemical Stability Assessment

A forced degradation study is the most effective way to evaluate the chemical stability of TCT. This involves subjecting the compound to a range of stress conditions and monitoring its concentration over time.

Principle: The stability of TCT is assessed by incubating solutions of the compound under various pH, temperature, and light conditions. The percentage of the remaining parent compound is quantified at different time points using a stability-indicating HPLC or LC-MS method.[6][7]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of TCT in a suitable solvent (e.g., DMSO or Acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Condition Setup:

-

pH Stability: Dilute the stock solution into a series of aqueous buffers (e.g., pH 2, pH 7.4, pH 9).

-

Thermal Stability: Incubate solutions at elevated temperatures (e.g., 40°C, 60°C).

-

Photostability: Expose a solution to a controlled light source (e.g., ICH-compliant photostability chamber) while keeping a control sample in the dark.

-

-

Time-Point Sampling: At specified intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

-

Sample Quenching: Immediately quench any ongoing reaction by diluting the sample in the mobile phase and/or storing it at a low temperature (-20°C) prior to analysis.[7]

-

Analysis: Analyze all samples using a validated, stability-indicating HPLC or LC-MS method. This method must be capable of separating the TCT peak from any potential degradation products.[8][9]

-

Data Evaluation: Calculate the percentage of TCT remaining at each time point relative to the initial (T=0) concentration. Plot the percentage remaining versus time to determine the degradation rate.

Sources

- 1. nbinno.com [nbinno.com]

- 2. rsc.org [rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Biodegradation of atrazine and related s-triazine compounds: from enzymes to field studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. worldwidejournals.com [worldwidejournals.com]

- 6. sepscience.com [sepscience.com]

- 7. enamine.net [enamine.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Chemical vs. Physical Stability of Formulations [microtrac.com]

Authored by: Senior Application Scientist, Gemini Division

An In-depth Technical Guide to 2,4,6-Tris(4-cyanophenyl)-1,3,5-triazine: A Core Building Block for Advanced Porous Materials

Abstract

This technical guide provides a comprehensive overview of this compound, a key organic building block in the field of materials science. We will delve into its fundamental chemical and physical properties, established synthetic routes, and its principal applications, with a particular focus on its role as a monomer in the synthesis of Covalent Organic Frameworks (COFs). This document is intended for researchers, scientists, and professionals in materials chemistry and drug development, offering both foundational knowledge and practical, field-proven insights. All protocols and data are supported by authoritative references to ensure scientific integrity.

Introduction: The Significance of a Symmetric Triazine

This compound is a highly symmetrical, nitrogen-rich organic compound featuring a central 1,3,5-triazine core connected to three para-substituted cyanophenyl arms.[1][2] The 1,3,5-triazine ring, a six-membered aromatic heterocycle with alternating carbon and nitrogen atoms, provides exceptional thermal and chemical stability.[3] The peripheral nitrile (-C≡N) groups are key functional moieties that can undergo irreversible cyclotrimerization reactions to form new triazine rings, enabling the polymerization of the molecule into well-defined, porous network structures.

This unique combination of a rigid, planar geometry and reactive nitrile functionalities makes this compound a premier building block, or "linker," for the synthesis of Covalent Triazine Frameworks (CTFs), a subclass of Covalent Organic Frameworks (COFs).[4] These materials are gaining significant attention for applications in gas storage, catalysis, and advanced electronics due to their tunable porosity, high stability, and nitrogen-rich backbones.[5] This guide will explore the synthesis and application of this versatile molecule.

Core Properties and Specifications

For any experimental work, sourcing high-purity starting materials is critical to achieving reproducible and reliable results. For this compound, a minimum purity of 97% is recommended for polymerization applications to avoid defects in the resulting framework.[6]

| Property | Value |

| CAS Number | 6876-34-2[1][6] |

| Molecular Formula | C₂₄H₁₂N₆[1] |

| Molecular Weight | 384.4 g/mol [1] |

| IUPAC Name | 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trisbenzonitrile[2] |

| Appearance | White to off-white solid |

| Melting Point | 504°C[6] |

| Solubility | Generally insoluble in common organic solvents at room temperature; solubility increases in high-boiling point solvents like DMF or DMSO at elevated temperatures. |

| Purity Standard | ≥97% for materials science applications[6] |

Synthesis of this compound

The synthesis of symmetrically substituted 1,3,5-triazines can be achieved through several methods. The most common industrial and laboratory-scale approach for molecules like the topic of this guide is the acid-catalyzed cyclotrimerization of the corresponding nitrile precursor, in this case, 4-cyanobenzonitrile. This reaction is often driven by strong acids or Lewis acids under harsh conditions.

Another versatile method involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a cost-effective and readily available starting material.[7][8] The three chlorine atoms on cyanuric chloride are highly susceptible to substitution by nucleophiles, and their reactivity decreases with each substitution, allowing for controlled, sequential additions.[7] For a symmetrical product like this compound, a Suzuki coupling reaction between cyanuric chloride and 4-cyanophenylboronic acid would be a viable, modern synthetic strategy.

Caption: Proposed Suzuki coupling pathway for synthesis.

Core Application: Monomer for Covalent Triazine Frameworks (CTFs)

The primary and most impactful application of this compound is as a monomer for the synthesis of Covalent Triazine Frameworks (CTFs).[4] The ionothermal synthesis method, which employs a molten salt like zinc chloride (ZnCl₂) as both a catalyst and a solvent at high temperatures (e.g., 400°C), is a robust technique for this polymerization.[5]

During this process, the nitrile groups at the ends of the monomer molecules undergo cyclotrimerization to form new 1,3,5-triazine rings. Because the monomer has C₃ symmetry, this reaction connects multiple monomer units into a highly cross-linked, two-dimensional or three-dimensional porous network. The resulting CTF material possesses exceptional thermal and chemical stability due to the robust triazine linkages.[5] The inherent porosity and nitrogen-rich structure make these materials highly attractive for applications in drug delivery, where pores can be loaded with therapeutic agents, and in gas separation and storage.[5]

Caption: Polymerization into a Covalent Triazine Framework.

Experimental Protocols

Protocol 1: Ionothermal Synthesis of a Covalent Triazine Framework

This protocol is adapted from established procedures for synthesizing CTFs from aromatic nitrile precursors.[5] It is a representative method that illustrates how this compound is used in practice.

Materials:

-

This compound (Monomer)

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Quartz ampule

-

Tube furnace

-

0.1 M Hydrochloric acid (HCl)

-

Deionized water, Dimethylformamide (DMF), Acetone

Procedure:

-

Preparation of Reaction Mixture: In a quartz ampule, thoroughly mix the monomer and anhydrous ZnCl₂. A typical molar ratio of monomer to ZnCl₂ is 1:10.[5]

-

Sealing the Ampule: Evacuate the ampule to a high vacuum and seal it using a high-temperature torch.

-

Heating and Reaction: Place the sealed ampule in a tube furnace. Heat the ampule to 400°C at a rate of 5°C/min and maintain this temperature for 48 hours.[5]

-

Cooling and Product Recovery: Allow the furnace to cool to room temperature naturally. Carefully open the cooled ampule to recover the solid product.

-

Purification of the Framework: a. Grind the solid into a fine powder. b. Wash the powder with hot deionized water (~90°C) for 12 hours with vigorous stirring to remove the bulk of the ZnCl₂.[5] c. Replace the water with a 0.1 M HCl solution and continue washing at 90°C for another 12 hours to remove any residual zinc salts.[5] d. Sequentially wash the powder with deionized water, DMF, and acetone to remove unreacted monomer and organic impurities.[5]

-

Drying the Product: Collect the purified powder by filtration and dry it in a vacuum oven at 150°C for 12 hours to obtain the final, porous Covalent Triazine Framework.[5]

Sources

- 1. Buy this compound (EVT-375423) | 6876-34-2 [evitachem.com]

- 2. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 3. 1,3,5-Triazine - Wikipedia [en.wikipedia.org]

- 4. 2,4,6-tris (4-cyanophenyl)-1,3,5-triazine - CD Bioparticles [cd-bioparticles.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Theoretical and Electronic Properties of Cyanophenyl-Substituted Triazines

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Convergence of Theory and Experiment in Advanced Materials

In the relentless pursuit of novel materials with tailored electronic and photophysical properties, the synergy between computational chemistry and synthetic organic chemistry has become indispensable. This guide delves into the theoretical underpinnings and electronic characteristics of a promising class of molecules: cyanophenyl-substituted triazines. These compounds, featuring an electron-deficient triazine core and electron-withdrawing cyanophenyl moieties, exhibit a unique electronic landscape that makes them prime candidates for applications in organic electronics, sensor technology, and medicinal chemistry. As a senior application scientist, this document is structured to provide not only a comprehensive overview of the theoretical methodologies used to study these molecules but also to offer insights into the causal relationships between their structure and electronic behavior, thereby bridging the gap between theoretical predictions and experimental realities.

The Architectural Blueprint: Understanding the Triazine Core and Cyanophenyl Substitution

The 1,3,5-triazine ring is a nitrogen-rich heterocycle characterized by its planar structure and significant electron deficiency.[1] This inherent electron-accepting nature makes it an excellent scaffold for constructing molecules with pronounced charge-transfer characteristics.[2][3] When substituted with cyanophenyl groups, the electron-withdrawing strength of the triazine core is further enhanced by the powerful nitrile (-CN) functional group. This strategic combination gives rise to a potent acceptor unit within a donor-acceptor (D-A) molecular architecture, which is a cornerstone for designing materials with specific optoelectronic properties.[4][5]

The number and position of the cyanophenyl substituents on the triazine ring, as well as the nature of any other co-substituents, allow for fine-tuning of the molecule's electronic properties. This modularity is a key advantage for the rational design of materials for applications such as organic light-emitting diodes (OLEDs), where precise control over emission color and efficiency is paramount.[3]

Peering into the Quantum Realm: Theoretical Investigation of Electronic Properties

Computational chemistry provides a powerful lens to scrutinize the electronic structure and properties of cyanophenyl-substituted triazines at the molecular level.[6] Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the workhorses for these investigations, offering a balance between computational cost and accuracy.[7][8]

The Foundation: Ground-State Properties with Density Functional Theory (DFT)

DFT calculations are instrumental in determining the optimized molecular geometry, electronic ground state, and orbital energy levels of cyanophenyl-substituted triazines.[9]

Key DFT-derived parameters include:

-

Optimized Molecular Geometry: Provides insights into the planarity, bond lengths, and dihedral angles of the molecule, which significantly influence electronic conjugation and intermolecular interactions.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding the electronic behavior. The HOMO energy level relates to the ionization potential (electron-donating ability), while the LUMO energy level corresponds to the electron affinity (electron-accepting ability).

-

HOMO-LUMO Energy Gap (Eg): This is a crucial parameter that provides a first approximation of the molecule's excitation energy and influences its color and reactivity.[7][8] A smaller gap generally corresponds to absorption at longer wavelengths.

-

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution within the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is vital for predicting intermolecular interactions and reactivity.

Causality in Computational Choices:

The selection of the density functional and basis set is a critical decision that directly impacts the accuracy of the results. For organic molecules like triazines, hybrid functionals such as B3LYP are often a good starting point as they incorporate a portion of exact Hartree-Fock exchange, providing a more accurate description of electron correlation.[7][8] For studying charge-transfer states, which are prevalent in D-A systems, range-separated functionals like CAM-B3LYP may offer superior performance.[7][8] The choice of basis set, such as the Pople-style 6-31G(d,p) or more extensive sets, determines the flexibility in describing the spatial distribution of electrons.[7][8] The inclusion of polarization and diffuse functions is often necessary for an accurate description of anions and excited states.

The Dance of Electrons: Excited-State Properties with Time-Dependent DFT (TD-DFT)

TD-DFT is the premier method for investigating the electronic excited states of molecules and predicting their UV-Vis absorption and emission spectra.[10][11]

Key TD-DFT insights include:

-

Vertical Excitation Energies: These correspond to the energies of electronic transitions from the ground state to various excited states, which can be correlated with the absorption maxima (λmax) observed in experimental UV-Vis spectra.

-

Oscillator Strengths (f): This value indicates the probability of a particular electronic transition. Transitions with high oscillator strengths are "allowed" and correspond to intense absorption bands.

-

Nature of Electronic Transitions: TD-DFT output details the contributions of different molecular orbitals to each excited state, allowing for the characterization of transitions as π-π, n-π, or intramolecular charge transfer (ICT) in nature. In cyanophenyl-substituted triazines, ICT transitions from a donor moiety to the cyanophenyl-triazine acceptor are often dominant and dictate the photophysical properties.[4]

Protocol for a Typical Computational Study:

-

Molecule Building: Construct the 3D structure of the cyanophenyl-substituted triazine using molecular modeling software.

-

Ground State Optimization: Perform a geometry optimization and frequency calculation using DFT (e.g., B3LYP/6-31G(d,p)) to find the minimum energy conformation. The absence of imaginary frequencies confirms a true minimum.

-

Frontier Molecular Orbital Analysis: Visualize and analyze the HOMO and LUMO to understand the electron distribution and the nature of the primary electronic transition.

-

Excited State Calculations: Perform a TD-DFT calculation (e.g., CAM-B3LYP/6-311+G(d,p)) on the optimized ground-state geometry to predict the UV-Vis absorption spectrum.

-

Excited State Optimization (for Emission): To predict fluorescence, optimize the geometry of the first excited state (S1) using TD-DFT.

-

Emission Energy Calculation: Perform a single-point TD-DFT calculation on the optimized S1 geometry to determine the emission energy.

Diagram: Computational Workflow for Electronic Property Prediction

Caption: A typical workflow for the computational study of electronic properties.

From Blueprint to Reality: Synthesis of Cyanophenyl-Substituted Triazines

The synthesis of cyanophenyl-substituted triazines typically starts from the readily available and inexpensive cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[12][13] The three chlorine atoms on the triazine ring exhibit different reactivities towards nucleophilic substitution, which can be controlled by temperature.[14][15] This allows for the sequential and selective introduction of different substituents.

A General Synthetic Protocol:

-

First Substitution: The first chlorine atom is the most reactive and can be substituted by a nucleophile at low temperatures (e.g., 0-5 °C).

-

Second Substitution: The second substitution requires a higher temperature (e.g., room temperature to 40 °C).

-

Third Substitution: The final chlorine atom is the least reactive and requires elevated temperatures (e.g., reflux) for substitution.

For the synthesis of a tris(cyanophenyl)triazine, a one-pot reaction with an excess of the cyanophenyl nucleophile (e.g., a cyanophenyl Grignard reagent or a cyanophenol in the presence of a base) at elevated temperatures would be employed. For asymmetrically substituted triazines, a stepwise approach with careful temperature control is necessary.

Diagram: General Synthesis of Substituted Triazines

Caption: Stepwise nucleophilic substitution on the triazine core.

The Interplay of Structure and Function: Correlating Theory with Experimental Data

The true power of theoretical studies lies in their ability to rationalize and predict experimental observations. For cyanophenyl-substituted triazines, a strong correlation is expected between the computationally predicted electronic properties and experimentally measured data.

Data Summary: Theoretical vs. Experimental Properties

| Property | Theoretical Method | Predicted Value | Experimental Technique | Measured Value |

| Absorption Max (λmax) | TD-DFT | Wavelength (nm) | UV-Vis Spectroscopy | Wavelength (nm) |

| Emission Max (λem) | TD-DFT (S1 opt) | Wavelength (nm) | Fluorescence Spectroscopy | Wavelength (nm) |

| HOMO Energy | DFT | Energy (eV) | Cyclic Voltammetry (Oxidation Potential) | Potential (V) vs. ref. |

| LUMO Energy | DFT | Energy (eV) | Cyclic Voltammetry (Reduction Potential) | Potential (V) vs. ref. |

| HOMO-LUMO Gap | DFT | Energy (eV) | UV-Vis Spectroscopy (Absorption onset) | Energy (eV) |

Trustworthiness through Self-Validation:

A robust theoretical model should be validated against experimental data. For a series of related cyanophenyl-substituted triazines, a linear correlation between the calculated and experimental absorption/emission energies would lend high confidence to the predictive power of the computational methodology. Discrepancies between theory and experiment can often be traced back to factors not included in the gas-phase calculations, such as solvent effects or aggregation in the solid state. Implicit solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into the DFT and TD-DFT calculations to account for the influence of the solvent environment.[16]

Applications and Future Directions

The unique electronic properties of cyanophenyl-substituted triazines make them attractive for a range of applications:

-

Organic Light-Emitting Diodes (OLEDs): Their strong electron-accepting character makes them suitable as host materials or electron-transporting materials in OLED devices.[17][18] When combined with appropriate donor moieties, they can act as efficient emitters, particularly for thermally activated delayed fluorescence (TADF).[3]

-

Sensors: The sensitivity of their electronic structure to the local environment can be exploited for the development of chemical sensors.[19] For instance, protonation of the triazine nitrogen atoms can lead to significant changes in their absorption and emission properties, forming the basis for pH sensors.[20][21]

-

Drug Development: The triazine scaffold is a common feature in many biologically active compounds.[15][22] The insights gained from theoretical studies of their electronic properties can aid in the design of new therapeutic agents with improved target interactions and pharmacokinetic profiles.

The future of this research area lies in the design of more complex and functionalized cyanophenyl-substituted triazines. This includes the development of multi-component systems, polymers, and covalent organic frameworks (COFs) based on these building blocks.[20][21] The continued synergy between theoretical predictions and experimental validation will be crucial in unlocking the full potential of this versatile class of compounds.

References

-

Photophysical properties of triazine-based green thermally activated delayed fluorescence (TADF) emitters. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Donor–acceptor materials exhibiting deep blue emission and thermally activated delayed fluorescence with tris(triazolo)triazine | Request PDF. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

High efficiency green TADF emitters of acridine donor and triazine acceptor D–A–D structures. (2016). Journal of Materials Chemistry C, 4(18), 4059-4067. [Link]

-

Novel Triazine-Based Donor–Acceptor Ionic Green Emitters for Nondoped Light-Emitting Electrochemical Cells. (2020). The Journal of Physical Chemistry C, 124(35), 19046-19056. [Link]

-

1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications. (2022). Journal of Fluorescence, 32(5), 1883-1894. [Link]

-

Denburg, D. (2021). QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOUNDS, PAVING THE WAY FOR IMPORTANT ADVANCES IN BIOCHEMICAL, PHARMACOLOGICAL AND OTHER RELATED FIELDS. CUNY Academic Works. Retrieved from [Link]

-

1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications. (2022). PubMed. Retrieved from [Link]

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2006). Molecules, 11(4), 276-292. [Link]

-

Triazine and Fused Thiophene-Based Donor-Acceptor Type Semiconducting Conjugated Polymer for Enhanced Visible-Light-Induced H2 Production. (2024). Polymers, 16(12), 1648. [Link]

-

Synthesis, Spectra, and Theoretical Investigations of 1,3,5-Triazines Compounds as Ultraviolet Rays Absorber Based on Time-Dependent Density Functional Calculations and three-Dimensional Quantitative Structure-Property Relationship. (2018). ResearchGate. Retrieved from [Link]

-

Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. (2016). Journal of Applied Pharmaceutical Science, 6(4), 075-089. [Link]

-

Synthesis,spectra,and Theoretical Investigations Of 1,3,5-triazines Compounds As Ultraviolet Rays Absorber Based On Time-dependent Density Functional Calculations And 3D-QSPR. (2018). Globe Thesis. Retrieved from [Link]

-

A Computational Comparative Study for the Spectroscopic Evaluation of Triazine Derivative Dyes in Implicit Solvation Model Systems Using Semi-Empirical and Time-Dependent Density Functional Theory Approaches. (2021). ResearchGate. Retrieved from [Link]

-

Donor-Substituted 1,3,5-Triazines as Host Materials for Blue Phosphorescent Organic Light-Emitting Diodes | Request PDF. (2014). ResearchGate. Retrieved from [Link]

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2006). ResearchGate. Retrieved from [Link]

-

Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. (2020). RSC Advances, 10(45), 26941-26953. [Link]

-

Nitrogen-Rich Heterocycles. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Theoretical studies on mechanical and electronic properties of s-triazine sheet. (2021). ResearchGate. Retrieved from [Link]

-

A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. (2022). Molecules, 27(19), 6493. [Link]

-

Computational Study on Substituted s-Triazine Derivatives as Energetic Materials. (2012). ResearchGate. Retrieved from [Link]

-

Design and Synthesis of New 1,3,5‐Trisubstituted Triazines for the Treatment of Cancer and Inflammation. (2018). ChemMedChem, 13(21), 2260-2273. [Link]

-

Exploring New Nitrogen-Rich Compounds: Hybrid First-Principle Calculations and Machine-Learning Algorithms. (2023). Materials, 16(13), 4786. [Link]

-

Electronic and Optical Properties of Protonated Triazine Derivatives. (2020). arXiv. Retrieved from [Link]

-

Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. (2022). Molecules, 27(4), 1435. [Link]

-

Electronic and Optical Properties of Protonated Triazine Derivatives. (2020). ResearchGate. Retrieved from [Link]

-

Functionalized 1,3,5-triazine derivatives as components for photo- and electroluminescent materials. (2021). Organic Chemistry Frontiers, 8(19), 5434-5467. [Link]

-

Triazine-Acceptor-Based Green Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Diodes. (2019). Materials, 12(16), 2631. [Link]

-

Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives. (2022). Molecules, 27(15), 4966. [Link]

-

A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (2024). RSC Advances, 14(15), 10424-10449. [Link]

-

1, 3, 5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs. (2011). ResearchGate. Retrieved from [Link]

Sources

- 1. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triazine and Fused Thiophene-Based Donor-Acceptor Type Semiconducting Conjugated Polymer for Enhanced Visible-Light-Induced H2 Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triazine-Acceptor-Based Green Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. High efficiency green TADF emitters of acridine donor and triazine acceptor D–A–D structures - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 6. "QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL " by Dobrushe Denburg [academicworks.cuny.edu]

- 7. 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. globethesis.com [globethesis.com]

- 12. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. japsonline.com [japsonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Design and Synthesis of New 1,3,5‐Trisubstituted Triazines for the Treatment of Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Functionalized 1,3,5-triazine derivatives as components for photo- and electroluminescent materials - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 20. arxiv.org [arxiv.org]

- 21. researchgate.net [researchgate.net]

- 22. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Triazine-Based Linkers for Covalent Organic Frameworks: A Guide to Synthesis, Characterization, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Covalent Organic Frameworks (COFs) represent a revolutionary class of crystalline porous polymers, offering unprecedented control over structure and function.[1] At the core of their design is the strategic selection of molecular building blocks, or linkers, which dictate the framework's topology, stability, and ultimate utility. This guide focuses on triazine-based linkers, a superior class of building blocks whose inherent electronic and structural properties lead to COFs with exceptional thermal and chemical stability.[2][3] We will explore the fundamental advantages of the triazine core, detail robust synthetic protocols for constructing triazine-functionalized COFs, outline essential characterization techniques, and discuss their burgeoning applications in catalysis, separation, and drug delivery.

The Strategic Advantage of the Triazine Core

The 1,3,5-triazine ring is a nitrogen-rich heterocycle that offers significant advantages over traditional benzene-based linkers for COF synthesis. Its utility is grounded in three key features:

-

Inherent Stability: The aromatic C=N bonds within the triazine ring are exceptionally strong, endowing the resulting COFs with high thermal and chemical stability, a critical requirement for practical applications in demanding environments.[2][3]

-

Defined Geometry: The trigonal planar geometry of the 1,3,5-triazine core provides a perfect C3-symmetric node for the construction of highly ordered, two-dimensional hexagonal networks. This pre-organized geometry is fundamental to achieving the long-range crystalline order that defines COFs.

-

Electronic Properties: Triazine is an electron-deficient aromatic system. This property enhances the stability of the framework and provides unique electronic characteristics.[4][5] Structures based on 1,3,5-substituted triazine-centered nodes are often more stable than those derived from 1,3,5-benzene-linked COFs.[4][5][6] This electron-accepting nature can also be harnessed for applications in photocatalysis and electronics.[4][7]

Designing and Synthesizing Triazine-Based COFs

The construction of a triazine-based COF is a two-stage process: first, the synthesis of functionalized triazine linker molecules, and second, the polymerization of these linkers with complementary building blocks to form the extended framework.

Key Linker Architectures

The versatility of triazine chemistry allows for the preparation of linkers with a variety of reactive functional groups suitable for COF synthesis. Common examples include:

-

Aldehyde-Functionalized Linkers: Molecules like 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tris-benzaldehyde (TFPT) and 2,4,6-tris(p-formylphenoxy)-1,3,5-triazine (TPT-CHO) are widely used for forming highly stable imine or β-ketoenamine linkages.[5][8][9]

-

Nitrile-Functionalized Linkers: Aromatic nitriles can undergo cyclotrimerization to directly form the triazine rings that constitute the framework itself. This approach is used to create Covalent Triazine Frameworks (CTFs), a specific subclass of COFs.[10][11][12]

-

Amine-Functionalized Linkers: Linkers such as 4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline (TAPT) serve as the complementary building block for aldehyde-functionalized monomers in Schiff base reactions.[13]

Polymerization Methodologies: The Causality of Choice

The method chosen for polymerization is critical as it simultaneously influences polymerization and crystallization, which are often difficult to balance.[14] The goal is to leverage dynamic covalent chemistry, which allows for error correction and "proofreading" during framework growth, leading to higher crystallinity.

This is the most widely adopted method for COF synthesis.[1] The reaction is conducted in a sealed vessel at elevated temperatures (typically 80-120°C) in a high-boiling-point organic solvent.

-

Causality: The elevated temperature provides the activation energy for the reversible bond formation (e.g., imine formation), allowing the system to reach thermodynamic equilibrium and form the most stable, crystalline structure. The sealed system maintains pressure, keeping the solvent in the liquid phase above its boiling point, which enhances monomer solubility and facilitates the crystallization process. A two-step solvothermal process, where polymerization and crystallization are separated, can further improve crystallinity and enable scale-up.[14]

Caption: General workflow for the solvothermal synthesis of a triazine-based COF.

This method is specifically employed for the synthesis of Covalent Triazine Frameworks (CTFs) from nitrile-functionalized precursors.[1][10] It involves using a molten salt, typically zinc chloride (ZnCl₂), as both the solvent and catalyst at high temperatures (400-600°C).[10]

-

Causality: The molten ZnCl₂ acts as a Lewis acid, coordinating to the nitrogen atom of the nitrile group and activating the carbon-nitrogen triple bond for nucleophilic attack. This facilitates the [2+2+2] cyclotrimerization reaction to form the triazine ring. The high temperature ensures the salt is molten and provides the energy for this typically irreversible reaction. The ratio of ZnCl₂ to monomer and the reaction temperature are critical parameters that control the resulting surface area and porosity of the CTF.[10]

Caption: Mechanism of ionothermal synthesis for Covalent Triazine Frameworks (CTFs).

Experimental Protocols

Trustworthy protocols are self-validating. The characterization steps outlined in Section 4 are essential to confirm the success of these procedures.

Protocol 3.1: Solvothermal Synthesis of an Imine-Linked Triazine COF

This protocol is adapted for the synthesis of a COF from 2,4,6-tris(p-formylphenoxy)-1,3,5-triazine (TPT-CHO) and 2,2′-dimethyl-[1,1′-biphenyl]-4,4′-diamine (DMBD).[4]

-

Preparation: In a Pyrex tube, add TPT-CHO (e.g., 0.1 mmol) and DMBD (e.g., 0.15 mmol).

-

Solvent Addition: Add a solvent mixture, such as 1,4-dioxane/mesitylene (1:1 v/v, 1.0 mL). The choice of solvent is critical; different solvent systems may be required to balance monomer solubility and promote crystallization.[14]

-

Homogenization: Sonicate the mixture for 10 minutes to ensure a uniform suspension.

-

Catalyst Addition: Add aqueous acetic acid (6 M, 0.1 mL). The acid catalyzes the reversible imine bond formation, which is crucial for achieving a crystalline product.

-

Reaction: Flash-freeze the tube in liquid nitrogen, evacuate to remove air, and seal it with a torch. Heat the sealed tube in an oven at 120°C for 3 days.

-

Work-up: After cooling to room temperature, collect the resulting solid precipitate by filtration.

-

Washing: Wash the solid extensively with anhydrous acetone and tetrahydrofuran (THF) to remove any unreacted monomers and oligomers trapped within the pores.

-

Activation: Dry the material under vacuum at 150°C for 12 hours. This "activation" step is critical to evacuate the pores of solvent molecules, making the internal surface area accessible.

Protocol 3.2: Ionothermal Synthesis of a Covalent Triazine Framework (CTF)

This protocol is adapted for the synthesis of a CTF from an aromatic dinitrile monomer, such as 4,4'-(phenazine-5,10-diyl)dibenzonitrile (pBN).[10]

-

Preparation: In a quartz ampule, thoroughly mix the nitrile monomer (e.g., 0.1 g) with anhydrous zinc chloride (ZnCl₂). A 10:1 molar ratio of ZnCl₂ to monomer is a typical starting point.[10] The anhydrous nature of ZnCl₂ is critical to prevent side reactions.

-